3-(4-Chlorobenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUVXKYESEICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588386 | |
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606129-49-1 | |
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of Azetidines
Elucidation of Reaction Mechanisms for Azetidine (B1206935) Formation
The construction of the strained azetidine ring is an energetically unfavorable process compared to the formation of three, five, or six-membered rings. nih.gov Consequently, synthetic strategies often rely on carefully designed intramolecular cyclization reactions. Understanding the mechanisms of these ring-forming reactions is crucial for developing efficient and selective synthetic methods for substituted azetidines like 3-(4-Chlorobenzyl)azetidine.
Computational chemistry has become an invaluable tool for elucidating the complex pathways of azetidine ring formation. Density Functional Theory (DFT) calculations, for instance, are used to model the energetics of various cyclization routes. A common mechanistic dichotomy studied is the competition between different ring-closure modes, such as the favored 4-exo-dig versus the disfavored 5-endo-dig cyclization according to Baldwin's rules.
In the context of radical cyclizations, computational studies have shown that the formation of a tertiary alpha-amino carbon-centered radical intermediate is critical for successful azetidine synthesis, as this intermediate preferentially undergoes a 4-exo-trig cyclization over a competing C-N bond cleavage. nih.gov Similarly, in the intramolecular aminolysis of epoxy amines to form azetidines, computational results suggest that lanthanum complexes, coordinated to substrates or products, can influence the regioselectivity of the ring-opening of the epoxide, favoring azetidine formation over the corresponding pyrrolidine. frontiersin.org These studies help rationalize experimental outcomes and guide the design of new synthetic strategies. frontiersin.orgnih.gov
| Pathway | Description | Favored/Disfavored | Key Intermediates | Computational Insights |
|---|---|---|---|---|
| 4-exo-dig | Four-membered ring closure where the attacking nucleophile is outside the newly formed ring and attacks a digonal carbon. | Generally favored | Alkynyl or similar unsaturated precursors | Lower activation energy barrier compared to endo cyclization. |
| 5-endo-dig | Five-membered ring closure where the attacking nucleophile is part of the forming ring and attacks a digonal carbon. | Generally disfavored | Alkynyl or similar unsaturated precursors | Higher activation energy barrier due to poor orbital overlap. |
| 4-exo-trig | Four-membered ring closure with an external nucleophile attacking a trigonal carbon. | Favored | α-aminoalkyl radicals | Critical for radical-mediated azetidine synthesis. nih.gov |
Transition state analysis provides detailed insights into the geometry and energy of the highest-energy point along a reaction coordinate, which governs the reaction rate. For azetidine synthesis, this involves analyzing the transition states of key steps like intramolecular nucleophilic substitution or cycloaddition. rsc.org
For example, in palladium(II)-catalyzed intramolecular C(sp³)–H amination, the key step is a reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Analysis of the transition state for this step reveals the factors controlling the efficiency of C-N bond formation to yield the azetidine ring. rsc.org In other systems, such as the rearrangement of bicyclic aziridinium (B1262131) species to form azetidines, computational analysis of the transition states for ring-opening and subsequent recyclization helps to rationalize the observed regioselectivity and the influence of nucleophiles like methanol. researchgate.net These analyses are crucial for optimizing reaction conditions and predicting the feasibility of forming complex azetidine scaffolds. rsc.orgresearchgate.net
Ring-Opening Reactivity and Selectivity in Azetidines
The inherent ring strain in azetidines makes them susceptible to ring-opening reactions, a property that is synthetically useful but can also lead to undesired decomposition. rsc.orgnih.gov These reactions typically proceed via cleavage of one of the C-N bonds.
Cleavage of the C-N bond in azetidines is a key transformation that allows for the synthesis of more complex acyclic amines. magtech.com.cn Azetidines are generally stable but can be activated for ring-opening. researchgate.net This activation is often achieved by using Lewis or Brønsted acids to protonate the nitrogen atom, or by converting the azetidine into a quaternary azetidinium salt, which makes the ring much more susceptible to nucleophilic attack. magtech.com.cnresearchgate.netresearchgate.net For instance, exposure of basic azetidines to alkyl bromides or acyl chlorides can lead to quaternization of the nitrogen, followed by facile ring cleavage to yield 3-halo-1-aminopropane derivatives. researchgate.net This reactivity has been exploited in various synthetic applications to generate molecular complexity from simple azetidine precursors. nih.gov
The stability of the azetidine ring and the regioselectivity of its opening are highly dependent on the nature of the substituents on the ring. magtech.com.cn Electronic and steric effects play a crucial role in determining which C-N bond is cleaved and the rate of the reaction.
Electronic Effects : Substituents that can stabilize a positive charge on an adjacent carbon atom facilitate C-N bond cleavage at that position. For example, azetidines with an aryl or other unsaturated group at the C2 position readily undergo cleavage of the C2-N bond because the substituent can stabilize the transition state through conjugation. magtech.com.cnresearchgate.net In the case of a molecule like this compound, the electron-withdrawing nature of the chlorobenzyl group would primarily influence the basicity of the nitrogen atom. However, upon activation (e.g., protonation), the regioselectivity of nucleophilic attack would be directed by a combination of steric hindrance and the electronic stability of the transition states. Nucleophiles generally attack the less sterically hindered carbon atom unless a powerful electronic effect from another substituent dominates. magtech.com.cn
Steric Effects : Bulky substituents can hinder the approach of a nucleophile, directing the attack to the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net This is a common controlling factor in the ring-opening of 2-alkylazetidines with strong or bulky nucleophiles. magtech.com.cn
Intramolecular Factors : The rate and pathway of ring-opening can also be influenced by intramolecular nucleophiles. For instance, some N-substituted azetidines can undergo an acid-mediated intramolecular decomposition where a pendant amide group attacks the azetidine ring, leading to ring cleavage. nih.gov The stability in such cases is highly sensitive to pH and the pKa of the azetidine nitrogen. nih.gov
| Substituent Type at C2 | Primary Effect | Favored Cleavage Site | Rationale |
|---|---|---|---|
| Aryl, Alkenyl, Cyano | Electronic | C2-N bond | Stabilization of the transition state or intermediate through conjugation. magtech.com.cnresearchgate.net |
| Alkyl (with bulky nucleophile) | Steric | C4-N bond (less substituted) | Steric hindrance at the C2 position directs the nucleophile to the other side. magtech.com.cnresearchgate.net |
| N-Heteroaryl | Electronic (pKa) | Dependent on pH | Protonation of the heteroaryl ring can decrease the pKa of the azetidine nitrogen, enhancing stability against acid-mediated decomposition. nih.gov |
Nucleophilicity and Electrophilicity of Azetidine Scaffolds
The reactivity of the azetidine scaffold is characterized by a duality of nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom imparts nucleophilic properties, allowing it to react with various electrophiles. This is the basis for the quaternization reactions that often precede ring-opening. researchgate.net
Conversely, the carbon atoms of the azetidine ring can behave as electrophiles, particularly when the ring is activated. Upon protonation or N-acylation, the ring strain is exacerbated, and the carbon atoms become more susceptible to attack by nucleophiles, leading to the ring-opening reactions discussed previously. magtech.com.cnresearchgate.net The ability to modulate this reactivity through the choice of N-substituents and reaction conditions makes azetidines versatile building blocks in organic synthesis. nih.gov
Stereochemical Considerations in Azetidine Reactivity
The stereochemistry of the azetidine ring is a critical factor that governs its reactivity and biological activity. The puckered nature of the four-membered ring and the presence of substituents create distinct stereochemical environments that influence the trajectory of incoming reagents and the stereochemical outcome of reactions. For this compound, the stereocenter at the C3 position and the potential for chirality at the nitrogen atom upon substitution are key considerations in its reactivity profile.
The reactivity of azetidines is significantly influenced by their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, allowing for unique reactivity that can be triggered under specific conditions. rsc.org Stereochemical control in reactions involving azetidines can be categorized into several key areas: diastereoselective synthesis, enantioselective functionalization, and stereospecific ring-opening reactions.
Diastereoselectivity in Synthesis and Functionalization:
The synthesis of substituted azetidines, including those with a 3-arylmethyl substituent like this compound, can be approached through methods that establish specific diastereomeric relationships between substituents. For instance, diastereoselective approaches have been developed for the synthesis of functionalized azetidine molecules under various conditions. uni-muenchen.de These methods often involve the use of chiral auxiliaries or stereoselective cyclization strategies to control the relative stereochemistry of substituents at different positions on the azetidine ring.
One common strategy involves the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile. uni-muenchen.de The stereochemical outcome of such reactions is highly dependent on the nature of the N-protecting group, the electrophile, and the reaction conditions. The directing effect of the protecting group and the steric hindrance posed by the existing 3-substituent (the 4-chlorobenzyl group in this case) would play a crucial role in determining the facial selectivity of the electrophilic attack, leading to the preferential formation of one diastereomer over the other.
Research on the functionalization of related 3-substituted azetidines has demonstrated the feasibility of achieving high diastereoselectivity. For example, the iodine-mediated intramolecular cyclization of γ-prenylated amines provides a route to 3,3-dimethylazetidines in a highly diastereoselective manner. rsc.org While the substitution pattern is different, this highlights the principle that intramolecular reactions can proceed with a high degree of stereocontrol.
Enantioselective Reactions:
Enantioselective synthesis and modification of azetidines are of paramount importance for their application in medicinal chemistry. The synthesis of chiral, non-racemic this compound would require either the use of a chiral starting material or an asymmetric catalytic method. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be a practical and flexible route to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of other functionalized azetidines. nih.gov
Furthermore, desymmetrization of meso-N-acyl-azetidines using chiral catalysts is a powerful strategy for accessing enantiomerically enriched azetidine derivatives. nih.gov In such reactions, a chiral phosphoric acid catalyst can protonate the azetidine, leading to a ring-opened intermediate that is then attacked by a nucleophile. The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction, resulting in high enantioselectivity. nih.gov While not directly demonstrated for this compound, this methodology is applicable to a wide range of 3-substituted azetidines.
The table below summarizes the key factors influencing stereoselectivity in azetidine reactions, which are applicable to this compound.
| Reaction Type | Key Influencing Factors | Expected Outcome for this compound |
| Diastereoselective Functionalization | N-protecting group, steric bulk of the 3-substituent, nature of the electrophile, reaction temperature. | Preferential formation of one diastereomer upon introduction of a second substituent. |
| Enantioselective Synthesis | Chiral catalysts (e.g., chiral phosphoric acids, transition metal complexes), chiral auxiliaries. | Access to specific enantiomers (R or S) of this compound derivatives. |
| Stereospecific Ring-Opening | Nature of the nucleophile and electrophile, stereochemistry of the starting azetidine. | Inversion or retention of stereochemistry at the reacting carbon center, depending on the mechanism. |
Stereoselectivity in Cycloaddition Reactions:
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. nih.govresearchgate.net The stereochemical outcome of this reaction can be influenced by whether it proceeds through a singlet or triplet excited state. Reactions from the singlet state are often concerted and can provide high levels of stereoselectivity, preserving the stereochemistry of the alkene. nih.gov In contrast, triplet state reactions typically proceed in a stepwise manner through a biradical intermediate, which can lead to a loss of stereoinformation. nih.gov The choice of photosensitizer and reaction conditions can therefore be used to control the diastereoselectivity of the cycloaddition.
Ring-Opening Reactions:
The stereochemical course of azetidine ring-opening reactions is highly dependent on the reaction mechanism. Nucleophilic attack on an activated azetidinium ion typically proceeds with inversion of configuration at the carbon center being attacked, consistent with an SN2-type mechanism. The regioselectivity of the ring-opening is also a critical factor, with nucleophiles generally attacking the less sterically hindered carbon adjacent to the nitrogen.
Computational and Theoretical Approaches in Azetidine Research
Quantum Chemical Calculations for Conformational and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of azetidine-containing molecules. The four-membered azetidine (B1206935) ring is characterized by significant ring strain, which influences its conformation and reactivity. rsc.orgmedwinpublishers.com
Conformational Analysis: The azetidine ring is not planar and undergoes a dynamic process known as ring puckering. Furthermore, the nitrogen atom can undergo pyramidal inversion, where it rapidly inverts its stereochemistry. Dynamic proton NMR and ab initio molecular orbital investigations have been employed to study the barrier to this pyramidal inversion in the parent azetidine molecule. acs.org For a substituted azetidine like 3-(4-Chlorobenzyl)azetidine, computational methods can predict the most stable conformations by calculating the relative energies of different puckered states and nitrogen invertomers. This analysis is crucial as the specific 3D arrangement of the substituents (the 4-chlorobenzyl group) dictates how the molecule can interact with biological targets.
Electronic Structure Analysis: The electronic properties of a molecule, such as the distribution of charge and the energies of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate these properties. researchgate.net For instance, the molecular electrostatic potential (MEP) map can be generated to identify electrophilic and nucleophilic sites, predicting where the molecule is most likely to undergo a reaction. researchgate.net Natural bond orbital (NBO) analysis can reveal details about bonding and stabilizing intramolecular interactions. researchgate.net For this compound, these calculations can elucidate how the electron-withdrawing chlorine atom on the benzyl (B1604629) group influences the electron density across the entire molecule, including the azetidine ring.
A theoretical study on an azetidine derivative highlighted the use of these methods to understand its physical and chemical behavior. The study used DFT to analyze spectroscopic properties, electronic characteristics, and thermodynamic parameters. researchgate.net
| Computational Method | Application in Azetidine Research | Insights Gained for this compound |
| Ab initio MO | Calculation of energy barriers for nitrogen pyramidal inversion. acs.org | Prediction of the rate of inversion of the nitrogen atom. |
| DFT Calculations | Determination of stable conformations and ring puckering. | Identification of the lowest energy 3D structure. |
| MEP Mapping | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net | Prediction of sites for potential chemical reactions. |
| FMO Analysis (HOMO/LUMO) | Understanding reactivity in cycloaddition and other reactions. researchgate.net | Assessment of the molecule's ability to donate or accept electrons. |
Predictive Modeling for Reaction Outcomes and Substrate Scope in Azetidine Synthesis
The synthesis of azetidines can be challenging due to their inherent ring strain. medwinpublishers.commit.edu Predictive modeling, often employing machine learning and computational screening, has emerged as a powerful tool to overcome these synthetic hurdles. walisongo.ac.idcsmres.co.uknih.gov These models can forecast the success of a reaction, saving time and resources in the lab.
Researchers have developed computational models that can predict which combinations of starting materials (substrates) will successfully form azetidines under specific reaction conditions, such as photocatalysis. mit.edu By calculating properties like frontier orbital energies for a range of potential reactants, these models can quickly prescreen numerous substrate pairs to identify those most likely to react. mit.edu This approach allows for the rapid exploration of the reaction's substrate scope—the range of different starting materials that can be used.
For example, in a study on photocatalyzed azetidine synthesis, researchers used computational models to calculate the frontier orbital energies for 16 different alkenes and nine oximes. mit.edu Based on these calculations, they could predict in seconds whether a given pair would react to form an azetidine. mit.edu The models also factored in other variables to estimate the potential reaction yield. mit.edu This computational prescreening revealed that a much wider range of substrates could be used for azetidine synthesis than was previously thought. mit.edu When 18 of the computationally predicted reactions were tested experimentally, the model's predictions proved to be highly accurate. mit.edu This strategy moves beyond simple trial-and-error, enabling a more rational and efficient approach to discovering new synthetic methods for complex azetidines.
Density Functional Theory (DFT) Applications in Mechanism Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the detailed step-by-step pathways of chemical reactions (reaction mechanisms). nih.gov By calculating the energies of reactants, products, transition states, and intermediates, DFT allows chemists to map out the entire energy landscape of a reaction. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions that form or functionalize the azetidine ring.
For example, DFT calculations have been used to understand why certain reactions favor the formation of an azetidine ring over a five-membered pyrrolidine ring. In a study of the intramolecular aminolysis of epoxy amines, DFT calculations of the transition states showed that the energy barrier to form the azetidine was significantly lower than that to form the pyrrolidine, explaining the observed experimental outcome. nih.gov
DFT has also been instrumental in elucidating the mechanisms of cycloaddition reactions used to synthesize azetidines. researchgate.netmdpi.com Mechanistic experiments combined with DFT calculations can suggest whether a reaction proceeds through a concerted pathway or a stepwise, radical-mediated pathway. researchgate.netmdpi.com In the study of α-lithiation of azetidines, DFT calculations supported the hypothesis that the reaction proceeds through specific η³-coordinated lithiated intermediates, helping to rationalize the observed stereoselectivity. nih.govdntb.gov.ua
In silico Methods for Assessing Biological Interactions of Azetidine Derivatives
In silico (computer-based) methods are crucial for evaluating the potential of azetidine derivatives as therapeutic agents. These techniques can predict how a molecule might interact with a biological target and whether it possesses drug-like properties, guiding the design of more effective and safer compounds. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgvistas.ac.in In drug discovery, this involves "docking" a potential drug molecule (a ligand), such as this compound, into the binding site of a target protein. The simulation calculates a score that estimates the binding affinity, with lower scores typically indicating a more stable interaction.
Docking studies on azetidin-2-one (B1220530) derivatives have been used to evaluate their potential as anticancer agents by predicting their binding to targets like the colchicine binding site of tubulin or the epidermal growth factor receptor (EGFR). nih.govresearchgate.net These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the azetidine derivative and the protein's amino acid residues. nih.gov For example, a study identified specific azetidin-2-one compounds with high binding scores to the EGFR tyrosine kinase domain, suggesting they could be potent inhibitors. researchgate.net Such insights are invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity. nih.gov
Beyond target binding, a successful drug must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. Numerous computational models and software tools are available to estimate these pharmacokinetic and toxicological properties from a molecule's structure alone. greenstonebio.com
In silico ADMET prediction for azetidine derivatives involves calculating a range of physicochemical properties and using them to model biological behavior. nih.govresearchgate.netresearchgate.net
| Predicted Property | Description | Relevance to Drug Discovery |
| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines if a drug can be effectively absorbed when taken orally. |
| Distribution | Estimation of properties like blood-brain barrier (BBB) penetration. nih.gov | Important for CNS-targeting drugs to ensure they reach the brain. |
| Metabolism | Identification of potential metabolic liabilities (e.g., inhibition of Cytochrome P450 enzymes). | Helps predict drug-drug interactions and metabolic stability. |
| Excretion | Prediction of the route and rate of elimination from the body. | Influences dosing frequency and potential for accumulation. |
| Toxicity | Forecasting of potential toxic effects, such as cardiotoxicity or mutagenicity. | Crucial for identifying and eliminating unsafe compounds early. |
Studies on various azetidine derivatives have shown that these compounds can be designed to have good drug-like properties. researchgate.net For instance, computational analyses of azetidine-based libraries have confirmed that many compounds fall within the preferred range of properties for CNS drugs, such as molecular weight, lipophilicity (cLogP), and polar surface area (TPSA). nih.gov
Computational Exploration of this compound Reactivity and Interactions
Reactivity Profile: A computational analysis of this compound would begin with quantum chemical calculations (DFT) to determine its most stable 3D conformation and electronic structure. An MEP map would likely show the nitrogen atom of the azetidine ring as a primary nucleophilic site, due to its lone pair of electrons. The aromatic ring, influenced by the electron-withdrawing chlorine atom, would present regions of varying electron density, affecting its potential for electrophilic aromatic substitution or other reactions. Calculation of bond dissociation energies could predict the weakest bonds in the molecule, highlighting potential sites for degradation or metabolic attack.
Biological Interaction Profile: To explore its potential as a therapeutic agent, this compound would be subjected to molecular docking simulations against various biological targets. For instance, based on scaffolds of known triple reuptake inhibitors, this molecule could be docked into the binding sites of serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.gov The simulation would predict its binding mode and affinity, suggesting whether it is likely to be an effective inhibitor.
Following docking, a full in silico ADMET profile would be generated. This would involve calculating its physicochemical properties (MW, cLogP, TPSA, etc.) and using predictive models to estimate its oral absorption, BBB permeability, metabolic stability, and potential toxicities. This comprehensive computational screening would provide a strong foundation for prioritizing this compound for further experimental synthesis and biological evaluation.
Biological and Pharmacological Relevance of Azetidine Derivatives
Broad Spectrum Biological Activities of Azetidine-Containing Compounds
Azetidine (B1206935) derivatives are recognized for their diverse and important range of pharmacological effects. These compounds have demonstrated activities including anticancer, antibacterial, antimicrobial, antimalarial, anti-inflammatory, antidiabetic, and antiviral properties. nih.gov They have also been investigated for the treatment of central nervous system disorders and as dopamine (B1211576) antagonists. nih.gov The versatility of the azetidine scaffold allows for its incorporation into various molecular structures, leading to a broad spectrum of biological actions. wisdomlib.org This wide range of activities has established azetidine derivatives as privileged structures in the development of new therapeutic agents. nih.gov
Antimicrobial Potential and Associated Mechanisms
The antimicrobial properties of azetidine derivatives are well-documented, with many compounds showing significant efficacy against various microbial pathogens. wisdomlib.org The development of new antimicrobial agents is crucial due to the rise of drug-resistant strains of bacteria and fungi. nih.gov Azetidine-containing compounds have been a focal point in the search for novel drugs to combat these challenging infections. wisdomlib.org
Azetidin-2-ones, also known as β-lactams, are a prominent class of azetidine derivatives renowned for their antibacterial properties, exemplified by antibiotics like penicillin and cephalosporins. nih.gov The mechanism of action for many of these compounds involves the inhibition of bacterial cell wall biosynthesis. nih.gov The strained β-lactam ring is highly reactive and acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan layers of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death. nih.gov
Research has demonstrated the antibacterial effects of various novel azetidine derivatives. For instance, certain synthesized azetidin-2-one (B1220530) derivatives showed inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ajchem-a.com In some studies, newly synthesized azetidine compounds exhibited antibacterial potency comparable to the reference drug ampicillin. ajchem-a.com
| Compound Type | Bacterial Strains Tested | Observed Activity | Source |
|---|---|---|---|
| Azetidin-2-one derivatives | E. coli, S. aureus | Potent activity, with some compounds comparable to ampicillin. | ajchem-a.com |
| 1,4-diaryl-3-chloroazetidin-2-ones | Not specified in detail | Recognized as potent agents, contributing to the broader antimicrobial profile. | nih.gov |
| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | S. aureus, MRSA HEMSA 5 | Negligible direct antibacterial action but acted as antibiotic enhancers for oxacillin. | nih.gov |
In addition to antibacterial effects, azetidine derivatives have shown considerable promise as antifungal agents. Several studies have reported the synthesis of azetidine compounds with significant activity against various fungal strains. For example, certain novel azetidin-2-ones and thiazolidin-4-ones were evaluated for their antifungal properties against Aspergillus niger and Colletotrichum capsici, with many compounds showing significant activity against C. capsici, comparable to the standard drug fluconazole. nih.gov Other research has also confirmed the antifungal potential of newly synthesized azetidine derivatives against strains like Candida albicans. ajchem-a.com
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. acs.org Azetidine derivatives have emerged as a promising class of compounds with potent antitubercular activity. acs.org
A series of azetidine derivatives, termed BGAz, were identified to have potent bactericidal activity against drug-sensitive and multidrug-resistant M. tuberculosis. acs.org The mechanism of action for these compounds involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. acs.org Specifically, these azetidines interfere with the late-stage assembly of mycolic acids, a mechanism distinct from existing mycobacterial cell wall inhibitors. acs.org Studies have shown that introducing electron-withdrawing groups to the aryl rings of these azetidine compounds can significantly increase their activity against mycobacterial strains. acs.org
Antineoplastic Activity and Proposed Mechanisms
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including azetidine derivatives. nih.gov These compounds have been shown to possess significant antineoplastic activity against a range of human cancer cell lines. nih.gov
Several mechanisms have been proposed for the anticancer effects of azetidines. For example, certain novel azetidine-based compounds were found to be highly potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3). nih.gov Stat3 is a protein that, when constitutively activated, plays a key role in tumor cell proliferation, survival, and invasion. By inhibiting Stat3 activation, these azetidine compounds can induce an antitumor response. nih.gov
In another study, analogues of the highly cytotoxic peptide TZT-1027 were synthesized where a 3-aryl-azetidine moiety was incorporated. Some of these analogues exhibited excellent antiproliferative activities against human lung (A549) and colon (HCT116) cancer cell lines, with IC50 values in the nanomolar range. mdpi.com The proposed mechanism for TZT-1027 and its analogues is the inhibition of microtubule assembly, which is critical for cell division. mdpi.com
| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action | Observed Potency (IC50) | Source |
|---|---|---|---|---|
| Azetidine-based Stat3 Inhibitors (e.g., H172, H182) | Breast cancer | Irreversible inhibition of Stat3 activation | 0.38-0.98 µM | nih.gov |
| TZT-1027 analogue with 3-aryl-azetidine moiety | A549 (lung), HCT116 (colon) | Inhibition of microtubule assembly | 2.1-2.2 nM | mdpi.com |
| 1,4-diaryl-3-chloroazetidin-2-ones | Human breast cancer | Not specified | Potent activity reported | nih.gov |
Anti-inflammatory Properties
Azetidine derivatives have also been identified as having significant anti-inflammatory properties. nih.govscielo.br Inflammation is a key pathological process in many diseases, and compounds that can modulate this response are of great therapeutic interest. scielo.br
The anti-inflammatory activity of a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones was evaluated using the carrageenan-induced rat paw edema model. All tested compounds in this series demonstrated anti-inflammatory effects. nih.gov The mechanism for some of these compounds was investigated further, revealing that they inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. One of the tested compounds was found to be more selective for COX-2, which is an attractive feature for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Antioxidant Activities
Azetidine derivatives have been identified as possessing notable antioxidant properties. nih.gov The chemical structure of the azetidine ring allows for substitutions that can confer the ability to scavenge free radicals, which are implicated in a wide range of pathological conditions.
In one study, a newly synthesized azetidine-2-one derivative was evaluated for its antioxidant capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results demonstrated a significant scavenging activity, with a maximum effect of 85% at a concentration of 25 μg/mL, comparable to the standard antioxidant, ascorbic acid. jmchemsci.com
Another investigation focused on the neuroprotective effects of a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), in the context of amyloid-β-induced microglial activation. This study revealed that KHG26792 exhibited antioxidative properties by downregulating the levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) that were elevated by amyloid-β treatment.
These findings underscore the potential of the azetidine scaffold as a platform for the development of new antioxidant agents. The specific antioxidant activities of 3-(4-Chlorobenzyl)azetidine itself have not been extensively reported, representing an area for future investigation.
Enzyme Inhibition Studies (e.g., Glycosidase, Thymidine (B127349) Phosphorylase, PLA2)
The rigid structure of the azetidine ring makes it an attractive framework for the design of enzyme inhibitors, fitting into the active sites of specific enzymes to modulate their activity.
Glycosidase Inhibition: Azetidine-based iminosugars have been synthesized and shown to be effective inhibitors of glycosidase enzymes. For instance, certain hydroxyalkyl-substituted azetidine iminosugars have demonstrated specific inhibition of non-mammalian glycosidases. Further studies on N-carboxylic azetidine-iminosugars revealed competitive inhibition of amyloglucosidase.
Thymidine Phosphorylase and PLA2 Inhibition: Despite the broad range of biological activities reported for azetidine derivatives, a comprehensive review of the scientific literature did not yield specific studies detailing the inhibition of thymidine phosphorylase or phospholipase A2 (PLA2) by compounds containing an azetidine core. Research on thymidine phosphorylase inhibitors has more commonly focused on other heterocyclic structures such as quinoxalines and 1,3,4-oxadiazoles. nih.govnih.govedgccjournal.org Similarly, the exploration of PLA2 inhibitors has encompassed a wide variety of chemical classes, but specific examples of azetidine-based inhibitors are not prominent in the available literature. morressier.com This indicates a potential area for new research to explore the inhibitory activities of azetidine derivatives against these important enzymatic targets.
Receptor Antagonism (e.g., Proline Receptor, Dopamine Receptor)
Azetidine derivatives have been investigated for their ability to act as antagonists at various receptors, demonstrating their potential in the treatment of a range of disorders.
Proline Receptor: The term "proline receptor antagonism" in the context of azetidine derivatives often refers to the activity of azetidine-2-carboxylic acid (A2C), a structural analog of proline. A2C can be mistakenly incorporated into proteins in place of proline during protein synthesis. nih.gov This mimicry can lead to the formation of non-native proteins, inducing proteotoxic stress and the unfolded protein response. nih.gov This mechanism is distinct from classical receptor antagonism where a ligand binds to a receptor to block its activation. The ability of A2C to be substituted for proline makes it a useful tool for studying cellular stress responses. nih.gov
Dopamine Receptor: Several studies have focused on the development of azetidine derivatives as dopamine receptor antagonists. In one such study, a series of azetidine derivatives with substitutions at the 3-position were evaluated for their affinity for D2 and D4 dopamine receptors. The findings identified specific compounds, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, as potent D2 and D4 antagonists, respectively.
Further research has explored novel cis- and trans-azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake, indicating their potential for the development of treatments for substance abuse.
Structure-Activity Relationship (SAR) Investigations of Azetidine Derivatives
The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.
In the development of azetidine-based GABA-uptake inhibitors, it was found that azetidin-2-ylacetic acid derivatives with lipophilic moieties such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group exhibited the highest potency at the GAT-1 transporter. nih.gov For GAT-3 inhibition, a beta-alanine (B559535) analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was identified as the most potent. nih.gov
In a series of azetidin-2-one derivatives designed as thrombin inhibitors, a trans relationship between the substituents at the C-3 and C-4 positions was found to be superior to a cis disposition for activity. nih.gov Furthermore, the presence of a C-4 substituent was essential for good inhibitory properties, with polar substituents at this position generally enhancing selectivity for thrombin over plasmin. nih.gov These examples highlight the importance of systematic structural modifications in guiding the design of azetidine derivatives with desired pharmacological profiles.
Pharmacological Exploration of this compound Analogs
While specific pharmacological data for this compound is not extensively documented, research on structurally related analogs provides valuable insights into the potential activities of this class of compounds. The presence of a chloro-substituted benzyl (B1604629) or phenyl group on the azetidine ring is a feature of several reported bioactive molecules.
In one study, a conformational restriction strategy was employed to design and synthesize analogues of the potent antitumor agent TZT-1027. mdpi.com In these analogues, a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027. mdpi.com Among the synthesized compounds was an intermediate, tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, a close analog of the subject compound. mdpi.com The final TZT-1027 analogues incorporating various 3-aryl-azetidines exhibited moderate to excellent antiproliferative activities against A549 (lung carcinoma) and HCT116 (colon cancer) cell lines. mdpi.com For example, the analogue containing a 3-phenylazetidine (B587272) moiety (compound 1a ) showed IC50 values of 2.2 nM and 2.1 nM against A549 and HCT116 cells, respectively. mdpi.com
Another relevant compound, 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid (GLPG0974), was developed as a potent antagonist of the free fatty acid receptor 2 (FFA2). researchgate.net This molecule features a 3-chlorobenzyl group, demonstrating that this substituent is compatible with high-affinity receptor binding. researchgate.net
Furthermore, a series of 1,4-diaryl-3-chloroazetidin-2-ones have been recognized as potent agents for the treatment of human breast cancer, with some derivatives incorporating a 4-chlorophenyl group at the 4-position of the azetidinone ring.
The table below summarizes the antiproliferative activity of selected TZT-1027 analogs with 3-aryl-azetidine moieties. mdpi.com
| Compound | Aryl Group (Ar) | IC50 A549 (nM) | IC50 HCT116 (nM) |
|---|---|---|---|
| 1a | phenyl | 2.2 | 2.1 |
| 1b | 4-fluorophenyl | 4.3 | 3.5 |
| 1c | 4-methylphenyl | 3.8 | 3.0 |
| 1d | 4-methoxyphenyl | 6.8 | 5.4 |
| 1e | 4-chlorophenyl | 4.5 | 3.6 |
These examples collectively suggest that azetidine derivatives featuring a 4-chlorobenzyl or related chlorophenyl moiety are promising scaffolds for the development of new therapeutic agents, particularly in the area of oncology.
Strategic Applications in Drug Discovery and Medicinal Chemistry
Azetidines as Privileged Scaffolds for Novel Therapeutic Agent Design
The azetidine (B1206935) ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govpageplace.de This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile starting point for the development of new drugs. nih.gov The utility of the azetidine moiety stems from its unique combination of satisfactory stability, molecular rigidity, and favorable chemical and biological properties. nih.gov
As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, azetidine offers a strategy to limit the conformational flexibility of a molecule. enamine.net This rigidity can lead to higher binding affinity for a biological target by reducing the entropic penalty upon binding. enamine.net The incorporation of azetidines into bioactive molecules has been shown to impart a range of desirable properties, including improved stability against oxidative metabolism and enhanced solubility, while also increasing the fraction of sp3-hybridized carbon centers—a feature often associated with successful drug candidates. researchgate.net The constrained nature of the four-membered ring provides a defined spatial orientation for substituents, which is advantageous for structure-activity relationship (SAR) studies. enamine.net Despite these benefits, azetidines have been historically underutilized, primarily due to synthetic challenges associated with their inherent ring strain. nih.govresearchgate.net However, recent advancements in synthetic methodologies are making these valuable scaffolds more accessible for drug discovery programs. nih.govsciencedaily.comsciencedaily.com
Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and analgesic effects, highlighting the versatility of this scaffold in addressing various diseases. nih.gov
Integration of Azetidine Moieties into Existing Drug Structures
The integration of the azetidine ring into new or existing drug molecules is a common strategy to enhance their pharmacological profiles. This four-membered heterocycle can serve as a bioisosteric replacement for other cyclic or acyclic fragments, leading to improvements in potency, selectivity, and pharmacokinetic properties. Azetidines can act as conformationally restricted analogs of more flexible components, helping to lock the molecule into a bioactive conformation.
Several approved drugs incorporate the azetidine scaffold, demonstrating its clinical relevance. For instance, Azelnidipine is a calcium channel blocker used for hypertension, and Cobimetinib is a kinase inhibitor for melanoma treatment. enamine.netpharmablock.com The cholesterol absorption inhibitor Ezetimibe contains a related azetidin-2-one (B1220530) (β-lactam) ring. lifechemicals.com The successful application of this scaffold in marketed drugs underscores its value in medicinal chemistry. chemrxiv.org
| Drug Name | Therapeutic Class | Note on Azetidine Moiety |
|---|---|---|
| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | Contains a 3-substituted azetidine ring. enamine.net |
| Cobimetinib | Anticancer (MEK Inhibitor) | Features an azetidine ring within its structure. pharmablock.com |
| Ezetimibe | Lipid-Lowering Agent | Contains a monocyclic azetidin-2-one (β-lactam) ring. lifechemicals.com |
Development of Azetidine-Based Linkers for Targeted Protein Degradation (e.g., PROTACs)
Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. medchemexpress.combroadpharm.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. broadpharm.com
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Azetidine-containing linkers, such as Azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate, are used as alkyl chain-based PROTAC linkers. medchemexpress.commedchemexpress.com These rigid, non-cleavable linkers can provide optimal spacing and orientation for the two ligands, facilitating effective protein degradation. medchemexpress.commedchemexpress.com The constrained nature of the azetidine ring can help to control the conformation of the linker, which is crucial for the stability and activity of the resulting PROTAC. Other azetidine derivatives have also been identified as components of PROTAC linkers. chemrxiv.orginvivochem.com
Design of Azetidine Analogs with Enhanced Biological Profiles
Medicinal chemists frequently design analogs of lead compounds to optimize their biological activity and drug-like properties. Replacing existing structural motifs with an azetidine ring or modifying substituents on an azetidine core can lead to significant improvements.
One example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. Researchers progressed from proline-based inhibitors to a series of (R)-azetidine-2-carboxamide analogues. nih.govacs.org This modification resulted in compounds with sub-micromolar potency and a log-order improvement in inhibiting STAT3 DNA-binding activity compared to earlier versions. nih.govacs.org Further optimization by replacing a salicylic acid moiety with benzo-fused N-heterocyclic systems improved cellular activity. nih.gov
In another study, azetidine derivatives were explored as conformationally constrained GABA (gamma-aminobutyric acid) or β-alanine analogs to develop novel GABA uptake inhibitors. nih.gov By systematically modifying the substituents on the azetidine ring, researchers identified compounds with potent and selective inhibitory activity at GAT-1 and GAT-3 transporters. nih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| (R)-azetidine-2-carboxamides | STAT3 | Achieved sub-micromolar IC50 values (e.g., 0.34 μM for compound 8i), a significant improvement over proline-based precursors. nih.gov | nih.govacs.org |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Compounds with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties showed the highest potency, with IC50 values of 2.83 μM and 2.01 μM, respectively. nih.gov | nih.gov |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA Transporter 3 (GAT-3) | Identified as the most potent GAT-3 inhibitor in the series, with an IC50 value of 15.3 μM. nih.gov | nih.gov |
Exploration of 3-(4-Chlorobenzyl)azetidine as a Building Block in Drug Synthesis
The compound this compound itself is a valuable chemical building block for the synthesis of more complex molecules. The azetidine core provides a rigid scaffold, while the 4-chlorobenzyl group offers a site for further functionalization or can act as a key pharmacophoric element. The chlorine atom on the phenyl ring can participate in various coupling reactions, and the benzyl (B1604629) group provides specific steric and electronic properties.
The utility of closely related 3-aryl-azetidines has been demonstrated in the synthesis of novel antitumor agents. In one study, a series of analogues of the potent antimitotic agent TZT-1027 were synthesized where the original phenylethyl group at the C-terminus was replaced with a 3-aryl-azetidine moiety. mdpi.com This conformational restriction strategy led to the discovery of highly potent compounds. For example, a compound featuring a 3-phenyl-azetidine group exhibited IC50 values in the low nanomolar range against A549 lung cancer and HCT116 colon cancer cell lines. mdpi.com The synthesis involved preparing a Boc-protected 3-(4-chlorophenyl)azetidine intermediate, which was then coupled with other fragments to build the final molecule. mdpi.com This demonstrates how substituted azetidines, including the 4-chloro-substituted variant, serve as key intermediates in constructing complex, biologically active compounds.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes for Azetidines
The synthesis of the strained azetidine (B1206935) ring has historically been a challenge, often limiting its wider use. nih.govnih.gov Future research is intensely focused on developing more practical, efficient, and environmentally sustainable synthetic methods. researchgate.net Key advancements are moving away from traditional multi-step, harsh reactions toward more elegant solutions.
Modern synthetic strategies being actively developed include:
Photocatalysis: The use of visible light to drive reactions, such as the aza Paternò-Büchi reaction, offers a milder and more sustainable approach to constructing the azetidine ring. rsc.orgresearchgate.net
Transition-Metal Catalysis: Palladium-catalyzed intramolecular C(sp³)–H amination and copper-catalyzed radical cyclizations are enabling the formation of functionalized azetidines with high precision and functional group tolerance. rsc.orgnih.gov
Novel Cycloadditions: [2+2] photocycloadditions between imines and alkenes are being refined to become more general and applicable to a wider range of substrates. rsc.orgmit.edu
Ring Expansions and Contractions: Innovative methods involving the rearrangement of other heterocyclic systems, such as aziridines, are providing new pathways to the azetidine core. nih.govmagtech.com.cn
These methods promise to make complex azetidines more accessible, facilitating their incorporation into drug discovery programs and other applications.
| Synthetic Strategy | Catalyst/Energy Source | Key Advantages |
| Aza Paternò-Büchi Reaction | Visible Light (Photocatalysis) | Mild conditions, sustainable, good functional group tolerance. rsc.orgresearchgate.net |
| C(sp³)–H Amination | Palladium(II) | Intramolecular cyclization to form functionalized azetidines. rsc.org |
| Radical Cyclization | Copper (Photoredox) | Anti-Baldwin 4-exo-dig pathway with high regioselectivity. nih.gov |
| Kulinkovich-type Coupling | Titanium(IV) | Synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.org |
| Intramolecular Aminolysis | Lanthanum(III) triflate | Regioselective ring-opening of epoxides to form azetidines. frontiersin.org |
High-Throughput Screening and Combinatorial Chemistry for Azetidine Libraries
To accelerate the discovery of new bioactive molecules, high-throughput screening (HTS) combined with combinatorial chemistry is a critical emerging direction. lifechemicals.com This approach involves the rapid synthesis and evaluation of large, diverse collections (libraries) of related compounds. By creating libraries based on the 3-(4-Chlorobenzyl)azetidine scaffold and its analogs, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with optimal activity against a specific biological target. The application of Diversity-Oriented Synthesis (DOS) allows for the creation of structurally diverse and complex azetidine-based compounds that can be used to probe new areas of chemical space. nih.gov
Advanced Computational Design for Targeted Azetidine Therapeutics
In silico methods are becoming indispensable for the rational design of new drugs, and their application to azetidine derivatives is a rapidly growing field. Advanced computational tools allow researchers to predict and analyze how molecules like this compound and its derivatives will behave before they are synthesized. proquest.comrjptonline.org
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, helping to estimate the strength of the interaction. rjptonline.orgproquest.com It is used to screen virtual libraries of azetidine compounds against targets of interest, such as enzymes or receptors. researchgate.net
Pharmacokinetic Modeling (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.net This is crucial for designing azetidines with good drug-like properties, especially for applications like central nervous system (CNS) drugs where blood-brain barrier penetration is essential. nih.gov
Quantum Mechanics (QM): Recent studies have used computational models to predict the feasibility and outcome of synthetic reactions, guiding the development of new synthetic methodologies for azetidines. mit.edu
Exploration of Novel Biological Targets for Azetidine Derivatives
The unique structural and conformational properties of the azetidine ring make it an attractive scaffold for targeting a wide range of biological systems. nih.govresearchgate.net While azetidines are known components of drugs like the cholesterol absorption inhibitor Ezetimibe, future research aims to uncover entirely new therapeutic applications. lifechemicals.com
Emerging areas of biological exploration include:
Neurological Disorders: Azetidine derivatives have been investigated as inhibitors of GABA uptake transporters (GAT-1 and GAT-3), suggesting potential applications in epilepsy and other CNS disorders. nih.gov
Infectious Diseases: The azetidine ring is a core component of many β-lactam antibiotics. lifechemicals.com New derivatives are being explored for activity against drug-resistant bacteria.
Oncology: Azetidin-2-one (B1220530) derivatives have been evaluated for their anticancer activity, with some compounds showing the ability to induce apoptosis in cancer cell lines. nih.gov
Bioisosteric Replacement: The azetidine ring is increasingly used as a bioisostere for other common rings in drug molecules, such as piperidine or pyrrolidine. researchgate.net This strategy can improve properties like metabolic stability, solubility, and target affinity.
Application of Azetidines in Material Science and Catalysis
The utility of the azetidine ring extends beyond medicine into material science and asymmetric catalysis. The inherent ring strain of the four-membered ring is a key feature that can be harnessed for these applications. rsc.orgrsc.org
Polymer Science: Azetidines can undergo cationic ring-opening polymerization (CROP) to produce poly(propylenimine) (PPI), a type of polyamine. acs.orgresearchgate.netacs.org These polymers have applications as CO₂ adsorbents and in other advanced materials. acs.org The polymerization process can lead to hyperbranched polymers with unique properties. rsc.org
Asymmetric Catalysis: Chiral, non-racemic azetidines have proven to be effective ligands and organocatalysts for a variety of chemical reactions. birmingham.ac.ukresearchgate.net Their rigid, conformationally constrained structure can impart high levels of stereocontrol, making them valuable for synthesizing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. rsc.orgbham.ac.uk
Elucidating the Full Biological Spectrum of this compound
While the broader class of azetidines has been the subject of extensive research, the specific biological profile of this compound is not widely detailed in public-domain scientific literature, suggesting it is primarily used as a synthetic building block. A significant future direction is the systematic elucidation of its complete biological activity.
This would involve a multi-pronged approach:
Target Identification: Using techniques like chemical proteomics and affinity-based screening to identify the specific proteins or enzymes with which the compound interacts.
Phenotypic Screening: Evaluating the compound across a wide range of cell-based assays to uncover unexpected biological effects or therapeutic potential without a preconceived target.
Mechanism of Action Studies: Once a biological effect is identified, detailed biochemical and cellular studies would be required to understand precisely how the compound exerts its effect at a molecular level.
Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its efficacy, potency, and potential therapeutic window against various disease models, drawing inspiration from the known activities of other azetidines in areas like oncology, CNS disorders, and infectious diseases. nih.govresearchgate.net
By systematically exploring its biological properties, the full potential of this compound as a lead compound or pharmacological tool can be unlocked.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Chlorobenzyl)azetidine, and what challenges arise during optimization?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting azetidine derivatives with 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization challenges include minimizing side reactions (e.g., over-alkylation) and improving yield by controlling temperature, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for Suzuki couplings) .
Q. How can structural characterization of this compound be performed to confirm its conformation?
- Methodology : Use X-ray crystallography to resolve the 3D structure, focusing on the azetidine ring’s puckering and the chlorobenzyl group’s orientation . Complement with DFT calculations to compare experimental and theoretical bond lengths/angles . NMR (¹H/¹³C) can identify substituent effects, such as deshielding of protons near the chlorine atom .
Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?
- Methodology : Screen for enzyme inhibition (e.g., 11β-HSD1) using fluorescence-based assays or MALDI-TOF mass spectrometry to monitor substrate conversion . For antibacterial activity, employ MIC (minimum inhibitory concentration) testing against Gram-positive/-negative strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Perform orthogonal assays to validate activity. For instance, if enzyme inhibition data conflicts with cellular efficacy, use CRISPR-edited cell lines to isolate target-specific effects . Analyze structural analogs to identify substituents (e.g., trifluoromethyl groups) that enhance selectivity . Cross-reference computational docking results with experimental IC₅₀ values to reconcile discrepancies .
Q. What strategies optimize the azetidine ring’s conformational strain for enhanced target binding?
- Methodology : Introduce substituents at the 2-position of the azetidine ring to modulate puckering (e.g., bulky groups enforce planar conformations) . Compare strain energy via DFT calculations and correlate with binding affinity in SPR (surface plasmon resonance) assays. For example, bicyclic azetidines show improved metabolic stability in antimalarial studies .
Q. How can computational modeling guide the design of this compound derivatives for specific receptors?
- Methodology : Perform molecular dynamics simulations to map interactions with target pockets (e.g., hydrophobic contacts with chlorobenzyl, hydrogen bonds with azetidine nitrogen) . Use QSAR models trained on IC₅₀ data to predict bioactivity of novel analogs. Validate predictions with SPR or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
